Biliverdin hydrochloride
Description
Contextual Significance in Heme Catabolism Research
The study of biliverdin (B22007) is intrinsically linked to the understanding of heme catabolism, the process by which the body breaks down heme, a component of hemoglobin in red blood cells. ontosight.aiontosight.ai Heme oxygenase (HO), a crucial enzyme, catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide. numberanalytics.comfrontiersin.org This initial step is a rate-limiting part of the pathway. researchgate.net Subsequently, the water-soluble biliverdin is enzymatically reduced by biliverdin reductase (BVR) to bilirubin (B190676). pnas.orgmedchemexpress.com
Historically considered a mere waste product of heme degradation, research has redefined the role of the heme oxygenase system and its products. medchemexpress.comnih.gov The focus has expanded from a simple metabolic clearance pathway to a complex system with significant physiological implications. The intricate regulation of heme oxygenase-1 (HO-1), the inducible isoform of the enzyme, by various cellular stressors underscores its importance in maintaining cellular homeostasis. numberanalytics.com
Overview of Biliverdin's Emergent Roles in Biological Regulation
Beyond its established role as a metabolic intermediate, biliverdin has garnered significant attention for its diverse biological activities. Scientific investigations have revealed its potent antioxidant, anti-inflammatory, and immunomodulatory properties. medchemexpress.commedchemexpress.com These functions position biliverdin as a key player in cellular defense mechanisms and signaling pathways. ontosight.ainumberanalytics.com
The conversion of biliverdin to bilirubin, a potent antioxidant, is a critical aspect of its protective effects. pnas.orgnih.gov However, biliverdin itself exhibits direct antioxidant capabilities. nih.govresearchgate.net Furthermore, the interplay between biliverdin, biliverdin reductase, and downstream signaling molecules highlights a sophisticated regulatory network that influences inflammatory responses and immune cell function. nih.govpnas.org These emerging roles are shifting the paradigm from viewing biliverdin as a simple catabolite to recognizing it as a bioactive molecule with significant therapeutic potential.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O6.2ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);2*1H/b24-13+,27-14-,28-15-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLHFBAZSKVVCQ-DKUYZEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55482-27-4 | |
| Record name | Biliverdin dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055482274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Enzymatic Pathways and Metabolic Dynamics of Biliverdin Dihydrochloride
Heme Oxygenase-Mediated Biliverdin (B22007) Synthesis
The initial and rate-limiting step in heme catabolism is the conversion of heme to biliverdin, a reaction catalyzed by the enzyme heme oxygenase (HO). researchgate.netannualreviews.org This process is essential for the removal of toxic free heme and the recycling of iron. numberanalytics.com There are two primary isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2. kek.jp HO-1 is upregulated in response to various cellular stressors, including oxidative stress, inflammation, and hypoxia, while HO-2 is constitutively expressed and plays a role in basal heme degradation. numberanalytics.comkek.jp
The enzymatic reaction mediated by heme oxygenase is a complex, multi-step process that requires molecular oxygen and electrons, typically supplied by NADPH-cytochrome P450 reductase. researchgate.net The reaction involves the oxidative cleavage of the α-methene bridge of the heme porphyrin ring, resulting in the formation of biliverdin IXα, carbon monoxide (CO), and free ferrous iron (Fe²⁺). microbenotes.comacs.org This process involves three successive oxygenation reactions. acs.org The first step is the hydroxylation of the α-meso carbon of the heme molecule to form α-meso-hydroxyheme. acs.org This is followed by the conversion of α-meso-hydroxyheme to verdoheme, releasing carbon monoxide. acs.org Finally, a third oxygenation reaction cleaves the verdoheme ring to produce biliverdin. acs.org
The biliverdin produced is primarily the IXα isomer, which is the substrate for the subsequent enzymatic step in the pathway. portlandpress.com The synthesis of biliverdin is a critical cellular process, not only for heme removal but also because its products, including biliverdin itself, have significant biological activities.
Biliverdin Reductase (BVR) and Biliverdin-Bilirubin Interconversion
Following its synthesis, biliverdin is rapidly converted to bilirubin (B190676) by the cytosolic enzyme biliverdin reductase (BVR). microbenotes.comwikipedia.org This reaction involves the reduction of the central methene bridge of the linear tetrapyrrole biliverdin molecule. wikipedia.org BVR utilizes either NADH or NADPH as a reducing equivalent, with optimal activity at different pH ranges for each cofactor. mdpi.com Specifically, BVR prefers NADH at acidic pH and NADPH at alkaline pH. mdpi.com
The conversion of biliverdin to bilirubin is a crucial step, as bilirubin is a potent lipophilic antioxidant. frontiersin.orgpnas.org This enzymatic reaction is not merely a continuation of the heme degradation pathway but represents a point of significant biological regulation and function.
Isozymes and their Differential Activities (e.g., BVR-A)
In humans, two major isozymes of biliverdin reductase have been identified: biliverdin reductase A (BVR-A) and biliverdin reductase B (BVR-B). nih.govresearchgate.net These isozymes exhibit distinct substrate specificities and play different roles in cellular metabolism.
BVR-A is the primary enzyme responsible for the conversion of biliverdin IXα to bilirubin IXα in adults. portlandpress.comresearchgate.net It is a highly versatile protein with functions extending beyond its reductase activity, acting as a kinase and a transcription factor. nih.govmdpi.com BVR-A is considered a major physiological cytoprotectant due to its role in generating the potent antioxidant bilirubin. pnas.org Recent research has also highlighted a non-enzymatic role for BVR-A in redox regulation through its direct interaction with the master regulator of redox homeostasis, Nrf2. biorxiv.orgnih.gov This interaction helps coordinate the expression of neuroprotective genes. biorxiv.orgnih.gov
BVR-B primarily reduces biliverdin IXβ and other biliverdin isomers, but not biliverdin IXα. nih.gov Bilirubin IXβ is more water-soluble than the IXα isomer and can be excreted without conjugation. portlandpress.com The expression and specific roles of BVR-B are less well-characterized compared to BVR-A, but it is known to be expressed during fetal development. researchgate.net
The differential activities of these isozymes allow for the production of different bilirubin isomers and highlight the complexity of biliverdin metabolism.
Regulatory Mechanisms of Biliverdin Reductase Activity (e.g., phosphorylation, S-nitrosylation)
The activity of biliverdin reductase is tightly regulated by post-translational modifications, including phosphorylation and S-nitrosylation. These modifications can modulate both the enzymatic and signaling functions of BVR.
Phosphorylation: BVR-A is a phosphoprotein, and its reductase activity is dependent on its phosphorylation state. nih.gov It can be phosphorylated on serine, threonine, and tyrosine residues. mdpi.comphysiology.org For instance, the insulin (B600854) receptor kinase can phosphorylate BVR-A on specific tyrosine residues, leading to an increase in its reductase activity. pnas.org Autophosphorylation of BVR-A has also been observed and is required for its enzymatic function. nih.gov This phosphorylation-dependent regulation links heme metabolism to cellular signaling pathways, such as the insulin signaling cascade. mdpi.compnas.org
S-nitrosylation: BVR-A can be S-nitrosylated, a process where a nitric oxide (NO) group is added to a cysteine residue. pnas.org This modification has been shown to increase the enzymatic activity of BVR and promote its translocation to the nucleus. pnas.orgfrontiersin.org In macrophages, biliverdin can induce the production of NO, which then S-nitrosylates BVR. pnas.orgpnas.org This nuclear-translocated, S-nitrosylated BVR can then act as a transcriptional repressor, for example, by inhibiting the expression of Toll-like receptor 4 (TLR4). pnas.orgpnas.org This regulatory mechanism provides a feedback loop where a product of the heme degradation pathway can influence inflammatory responses.
These regulatory mechanisms underscore the dynamic nature of BVR activity and its integration with various cellular processes.
Redox Cycling Mechanisms Involving Biliverdin and Bilirubin
A significant aspect of biliverdin and bilirubin metabolism is their participation in a potent antioxidant redox cycle. wikipedia.orgpnas.org In this cycle, bilirubin acts as a powerful antioxidant, scavenging reactive oxygen species (ROS) and becoming oxidized back to biliverdin in the process. researchgate.net The newly formed biliverdin is then rapidly reduced back to bilirubin by biliverdin reductase, thus regenerating the antioxidant capacity. pnas.orgresearchgate.net
This amplification cycle allows a small concentration of bilirubin to protect cells against a much larger amount of oxidative stress. pnas.org It has been demonstrated that even nanomolar concentrations of bilirubin can protect cells from micromolar concentrations of hydrogen peroxide. pnas.org The efficiency of this cycle is dependent on the continuous activity of biliverdin reductase and the availability of NADPH. researchgate.net
While the existence and importance of this redox cycle are widely recognized as a key mechanism for cellular antioxidant defense, some studies have questioned its universal role, particularly in response to certain types of oxidative stress. nih.govnih.gov For instance, some research suggests that the oxidation of bilirubin by certain reactive species may not efficiently yield biliverdin, which would limit the effectiveness of the recycling process. nih.gov Nevertheless, the biliverdin-bilirubin redox cycle is considered a major contributor to the cytoprotective effects of the heme oxygenase system. wikipedia.orgfrontiersin.org
Molecular Mechanisms of Biliverdin Dihydrochloride in Cellular Processes
Modulation of Intracellular Signaling Cascades
Biliverdin (B22007) dihydrochloride (B599025), often acting in concert with its reductase, biliverdin reductase (BVR), can potently influence several key signaling pathways that govern cell survival, proliferation, and inflammatory responses.
The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Biliverdin and its reductase, BVR, have been shown to interact with and modulate this pathway. Human BVR (hBVR) itself is a substrate for the insulin (B600854) receptor kinase and can activate downstream effectors of the PI3K pathway. nih.gov Overexpression of hBVR has been demonstrated to increase the kinase activity of Akt1, similar to the effect of insulin-like growth factor-1 (IGF-1). nih.gov
Treatment of cells with biliverdin can lead to a rapid, BVR-PI3K-dependent phosphorylation of Akt. pnas.org This activation of Akt is significant as it plays a role in various cellular outcomes, including the regulation of glycogen (B147801) synthase kinase 3β (GSK3β) and the forkhead box O (FoxO) family of transcription factors, which are key regulators of cell survival and resistance to oxidative stress. nih.gov Furthermore, peptides derived from hBVR have been shown to activate PI3K downstream effectors, including the phosphorylation of Akt. nih.gov This modulation of the PI3K/Akt pathway highlights a crucial mechanism by which biliverdin can influence cellular responses to metabolic and stress signals. BVR is also known to interact with other signaling proteins such as protein kinase C isoforms and mitogen-activated protein kinases (MAPKs). researchgate.net
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and stress responses. Biliverdin and hBVR are deeply integrated into the MAPK/ERK signaling network. nih.gov hBVR functions as an ERK activator and is required for MAPK signaling. nih.gov It can form a ternary complex with MEK1 and ERK1/2, leading to the activation of their respective kinase activities. nih.gov
Notably, hBVR acts as a scaffold protein for the MEK1/ERK1/2-mediated activation of transcription factors like Elk1 and NF-κB. nih.gov This scaffolding function facilitates the nuclear translocation of ERK1/2, a necessary step for the activation of nuclear targets. nih.govnih.gov The interaction between BVR and ERK1/2 can be modulated, with evidence suggesting that activation of ERK1/2 can reduce the protective function of BVR, while its inhibition enhances it. researchgate.net This highlights the BVR-ERK1/2 interaction sites as potential points of therapeutic intervention. researchgate.net Furthermore, biliverdin administration has been shown to suppress LPS-induced increases in lung permeability and inflammation, processes in which MAPK signaling is heavily involved. physiology.org
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Recent studies have implicated biliverdin in the modulation of mTOR signaling, particularly in the context of inflammation. In macrophages, biliverdin has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of the complement component 5a receptor (C5aR) in a manner that is partially dependent on the mTOR pathway. nih.gov This inhibitory effect of biliverdin on C5aR expression was partially blocked by rapamycin, a well-known inhibitor of mTOR signaling. nih.gov
This finding suggests that biliverdin's anti-inflammatory effects are, at least in part, mediated through its influence on the mTOR pathway. nih.gov The regulation of C5aR expression is critical, as this receptor plays an integral role in the development of inflammatory disorders. nih.gov Additionally, biliverdin has been observed to decrease the LPS-dependent expression of pro-inflammatory cytokines such as TNF-α and IL-6, further supporting its role in modulating inflammatory responses that are often intertwined with mTOR signaling. nih.govnih.gov
While the direct interaction of biliverdin dihydrochloride with the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is less characterized, there is evidence suggesting an indirect link through the actions of its metabolic byproducts and the regulation of BVR. Carbon monoxide (CO), a co-product of heme catabolism along with biliverdin, is known to be a weak activator of soluble guanylyl cyclase (sGC), the enzyme responsible for cGMP production. embopress.org However, the stimulatory effect of CO on sGC can be significantly potentiated by certain compounds, suggesting a modulatory role for CO in cGMP signaling. embopress.org
Furthermore, the nuclear translocation of BVR in response to stimuli like endotoxin (B1171834) has been shown to be dependent on cGMP signaling. nih.gov This suggests that cGMP may act as a second messenger that influences the localization and, consequently, the transcriptional regulatory functions of BVR. This cGMP-dependent nuclear translocation of BVR is a crucial step in its ability to regulate the expression of genes such as Toll-like receptor 4 (TLR4). nih.gov
Regulation of Gene and Protein Expression
Biliverdin dihydrochloride and its reductase, BVR, play a significant role in controlling the expression of a wide array of genes and proteins, primarily through the modulation of key transcription factors. This regulatory function is central to its antioxidant and anti-inflammatory properties.
NF-κB: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Biliverdin has been demonstrated to be a potent inhibitor of NF-κB activation. physiology.orgnih.gov In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), biliverdin can inhibit the transcriptional activity of NF-κB in a concentration- and time-dependent manner. nih.gov This inhibition is achieved by reducing the DNA binding of NF-κB. physiology.orgnih.gov Conversely, overexpression of human biliverdin reductase (hBVR) can enhance both basal and TNF-α-mediated activation of NF-κB. nih.gov This suggests a dual regulatory role where biliverdin acts as an inhibitor, while its reductase can promote NF-κB activity. The inhibitory action of biliverdin on NF-κB provides a molecular basis for its anti-inflammatory effects observed in various models. physiology.org
Nrf2: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. biorxiv.orgbiorxiv.org Biliverdin and its metabolic product, bilirubin (B190676), can activate the Nrf2-antioxidant response element (ARE) pathway. biorxiv.org More recent findings have identified a novel, non-enzymatic role for BVR in directly interacting with Nrf2 to modulate its target signaling pathways. biorxiv.orgelifesciences.org This interaction between BVR and Nrf2 coordinates the expression of neuroprotective genes. biorxiv.org In the presence of biliverdin, the binding of BVR to Nrf2 is diminished, suggesting a regulatory switch. biorxiv.org The activation of the Nrf2 pathway by biliverdin and the direct interaction of BVR with Nrf2 represent a critical mechanism for cellular defense against oxidative stress. biorxiv.orgnih.gov
MicroRNA-Mediated Regulatory Networks (e.g., miR-27a-3p/Rgs1 axis)
MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. nih.gov Biliverdin has been shown to exert its protective effects in certain pathological conditions by modulating specific miRNA-mRNA regulatory networks. nih.gov
A prominent example of this is the regulation of the miR-27a-3p/Regulator of G protein signaling 1 (Rgs1) axis, particularly in the context of cerebral ischemia/reperfusion (I/R) injury. nih.govnih.gov Research has demonstrated that biliverdin provides neuroprotective effects by directly influencing this pathway. researchgate.netscispace.com In models of oxygen-glucose deprivation/reoxygenation (OGD/R) in hippocampal neurons and in rat models of middle cerebral artery occlusion/reperfusion (MCAO/R), biliverdin treatment significantly upregulates the expression of miR-27a-3p. nih.govresearchgate.net
Bioinformatic analysis and subsequent luciferase reporter assays have confirmed that Rgs1 is a direct target of miR-27a-3p. nih.govnih.gov Consequently, the biliverdin-induced upregulation of miR-27a-3p leads to the downregulation of Rgs1 protein levels. researchgate.net The suppression of Rgs1 is critical, as it is a negative modulator of G-protein-coupled receptor signaling and is implicated in inflammatory and apoptotic cascades. nih.gov By downregulating Rgs1, biliverdin effectively inhibits the activation of downstream inflammatory pathways, such as the NF-κB signaling cascade, and reduces the expression of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov This mechanism ultimately suppresses neuronal apoptosis and reduces the extent of cerebral injury. nih.govresearchgate.net
Table 1: Effect of Biliverdin on the miR-27a-3p/Rgs1 Axis and Downstream Targets This table summarizes the regulatory effects of biliverdin treatment in experimental models of cerebral ischemia/reperfusion injury.
| Experimental Model | Molecule Analyzed | Effect of Biliverdin Treatment | Downstream Consequence | Reference |
|---|---|---|---|---|
| OGD/R-injured hippocampal neurons (in vitro) | miR-27a-3p | Upregulation | Suppression of Rgs1 | nih.gov |
| MCAO/R-injured rat brains (in vivo) | miR-27a-3p | Upregulation | Suppression of Rgs1 | researchgate.net |
| OGD/R-injured hippocampal neurons (in vitro) | Rgs1 (mRNA and protein) | Downregulation | Inhibition of inflammation and apoptosis | nih.govnih.gov |
| MCAO/R-injured rat brains (in vivo) | Rgs1 (mRNA and protein) | Downregulation | Reduced cerebral infarction and apoptosis | researchgate.net |
| OGD/R-injured hippocampal neurons (in vitro) | TNF-α, IL-1β, IL-6 (mRNA and protein) | Suppression | Anti-inflammatory effect | nih.gov |
| OGD/R-injured hippocampal neurons (in vitro) | NF-κB (p65) | Suppression | Inhibition of pro-inflammatory gene transcription | researchgate.net |
Direct Molecular Interactions with Biological Substrates
Beyond its influence on miRNA networks, biliverdin and its associated reductase enzyme, biliverdin reductase (BVR), engage in direct molecular interactions with a variety of biological substrates, profoundly impacting cellular signaling. physiology.org BVR is a pleiotropic enzyme that not only reduces biliverdin to bilirubin but also possesses serine/threonine/tyrosine kinase activity, allowing it to function as a signaling scaffold and transducer. nih.govmdpi.com
Biliverdin itself can directly inhibit the activity of certain enzymes. For instance, it has been shown to inhibit Protein Kinase C (PKC) isozymes, key regulators of numerous cellular processes. physiology.org This interaction suggests a direct feedback mechanism where the product of heme oxygenase can modulate critical signaling pathways.
More extensively studied are the interactions mediated by BVR, often initiated by its binding to biliverdin. BVR directly interacts with and modulates key components of the insulin and mitogen-activated protein kinase (MAPK) signaling pathways. frontiersin.orgpnas.org
Key interactions include:
Insulin Receptor Kinase (IRK): BVR is a substrate for IRK. Peptides derived from hBVR can directly bind to the IRK domain, leading to its activation and subsequent stimulation of glucose uptake. nih.govnih.gov
Akt/Protein Kinase B: BVR forms a functional link with Akt, a central node in cell survival pathways. BVR can activate the p85 subunit of PI3K, which in turn activates Akt, promoting cytoprotection. nih.govmdpi.com
Protein Kinase C (PKC): BVR associates with specific PKC isoforms, such as PKCδ and PKCζ. The interaction with PKCδ is essential for signal transduction through the ERK2 pathway, which is linked to cell proliferation. mdpi.comfrontiersin.org
Toll-like Receptor 4 (TLR4): In response to biliverdin, BVR can translocate to the nucleus where it binds to the promoter region of the TLR4 gene, repressing its transcription. pnas.org This action is mediated by nitric oxide (NO) and represents a powerful anti-inflammatory mechanism that quells the response to endotoxins. pnas.org
MEK-ERK Pathway: BVR can form ternary complexes with MEK1 and ERK1/2, facilitating the nuclear translocation of ERK1/2, which is necessary for the transcription of target genes, including antioxidant genes. mdpi.compnas.org
These direct interactions position biliverdin and BVR at the intersection of heme metabolism and major cell signaling cascades, allowing them to function as critical regulators of cellular homeostasis, proliferation, and inflammatory responses.
Table 2: Direct Molecular Interactions of Biliverdin and Biliverdin Reductase (BVR) This table details the direct interactions of biliverdin and its reductase with key biological substrates and the functional outcomes of these interactions.
| Interacting Molecule | Binding Partner | Nature of Interaction | Functional Outcome | Reference |
|---|---|---|---|---|
| Biliverdin | Protein Kinase C (PKC) | Inhibition | Modulation of PKC-dependent signaling | physiology.org |
| Biliverdin Reductase (BVR) | Insulin Receptor Kinase (IRK) | Substrate binding, phosphorylation | Activation of insulin signaling and glucose uptake | nih.govnih.gov |
| Biliverdin Reductase (BVR) | Akt (Protein Kinase B) | Functional linkage, PI3K activation | Activation of pro-survival pathways | nih.govmdpi.com |
| Biliverdin Reductase (BVR) | PKCδ | Complex formation | Essential for ERK2 signal transduction | mdpi.comfrontiersin.org |
| Biliverdin Reductase (BVR) | TLR4 Promoter (AP-1 sites) | Nuclear binding | Repression of TLR4 transcription, anti-inflammatory effect | pnas.org |
| Biliverdin Reductase (BVR) | MEK1 and ERK1/2 | Ternary complex formation | Facilitates nuclear translocation of ERK1/2 | mdpi.com |
Biological Functions and Research Applications of Biliverdin Dihydrochloride
Anti-inflammatory Actions and Immunomodulation Research
Biliverdin (B22007) dihydrochloride (B599025) exhibits significant anti-inflammatory and immunomodulatory effects, which are subjects of extensive research. These properties are attributed to its ability to interfere with multiple pathways involved in the inflammatory response. nih.govnih.gov
Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)
A key aspect of biliverdin's anti-inflammatory action is its capacity to suppress the production of pro-inflammatory cytokines. Research has consistently demonstrated that biliverdin administration leads to a significant reduction in the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). spandidos-publications.commednexus.org
In a rat model of cerebral ischemia-reperfusion injury, treatment with biliverdin resulted in a marked decrease in the mRNA and protein expression of TNF-α, IL-6, and IL-1β in the ischemic brain tissue. spandidos-publications.comnih.gov Similarly, in studies involving endotoxin-induced acute lung injury in rats, biliverdin pretreatment effectively lowered the serum levels of IL-6. physiology.org Further in vitro and in vivo studies have corroborated these findings, showing that biliverdin can inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages. nih.gov This downregulation of pro-inflammatory cytokines is a crucial mechanism through which biliverdin mitigates inflammatory damage in various pathological conditions. spandidos-publications.commednexus.org
| Cytokine | Effect of Biliverdin Dihydrochloride | Model System |
| TNF-α | Downregulation of mRNA and protein expression. spandidos-publications.comnih.gov | Cerebral Ischemia-Reperfusion Injury (Rat) |
| IL-6 | Downregulation of mRNA and protein expression. spandidos-publications.comnih.gov | Cerebral Ischemia-Reperfusion Injury (Rat) |
| IL-1β | Downregulation of mRNA and protein expression. spandidos-publications.comnih.gov | Cerebral Ischemia-Reperfusion Injury (Rat) |
| IL-6 | Decreased serum levels. physiology.org | Endotoxin-Induced Acute Lung Injury (Rat) |
| TNF-α, IL-6 | Inhibition of LPS-induced expression. nih.gov | Macrophages (in vitro/in vivo) |
Modulation of Inflammatory Receptors (e.g., TLR4, C5aR)
Biliverdin has been shown to modulate the expression and function of key inflammatory receptors, thereby controlling the initiation and amplification of the inflammatory cascade. nih.govnih.gov Toll-like receptor 4 (TLR4), a critical receptor for recognizing bacterial endotoxins like LPS, is a significant target of biliverdin's action. medchemexpress.comnih.gov Research indicates that biliverdin can reduce the expression of TLR4 in macrophages. nih.gov This inhibitory effect is mediated, at least in part, through a nitric oxide-dependent nuclear translocation of biliverdin reductase (BVR). nih.gov
Furthermore, biliverdin influences the expression of the complement component 5a receptor (C5aR). nih.gov In response to endotoxin (B1171834), biliverdin administration has been found to inhibit the LPS-induced expression of C5aR in macrophages. nih.gov This regulation of C5aR expression is partly mediated by the mTOR signaling pathway. nih.gov By downregulating these crucial inflammatory receptors, biliverdin can effectively dampen the cellular response to inflammatory stimuli.
Impact on Immune Cell Responses and Polarization
Biliverdin exerts a profound influence on the behavior of various immune cells, including macrophages, T cells, and dendritic cells, often promoting a shift towards an anti-inflammatory or tolerant phenotype. researchgate.netresearchgate.net In macrophages, biliverdin has been shown to induce a potent anti-inflammatory phenotype. nih.gov Upregulation of heme oxygenase-1 (HO-1), the enzyme that produces biliverdin, can lead to an M2 macrophage polarization, which is characterized by increased production of the anti-inflammatory cytokine IL-10 and decreased TNF-α. nih.gov
The effects of biliverdin extend to dendritic cells (DCs), which are crucial for initiating adaptive immune responses. frontiersin.org While direct studies on biliverdin dihydrochloride's effect on DC polarization are ongoing, the known immunomodulatory properties of the heme oxygenase system suggest a role in steering DC function towards tolerance. researchgate.net Similarly, biliverdin has been shown to have immunosuppressive effects that may be beneficial in the context of allograft transplantation, hinting at its ability to modulate T cell responses. nih.gov
Complement Cascade Regulation
The complement system is a vital part of the innate immune response, but its overactivation can contribute to tissue damage. nih.gov Biliverdin and its metabolite, bilirubin (B190676), have been shown to inhibit the classical pathway of complement activation. nih.gov This inhibition occurs at the C1 step through a direct physical interaction with complement proteins. By regulating the complement cascade, biliverdin can help to control complement-mediated inflammation. nih.gov
Antioxidant System Research and Oxidative Stress Mitigation
Biliverdin dihydrochloride is recognized for its significant antioxidant properties, which play a crucial role in its cytoprotective effects. medchemexpress.comnih.govwikipedia.org It can directly scavenge harmful reactive oxygen species (ROS) and also participate in a potent antioxidant amplification cycle. nih.govpnas.org
Radical Scavenging Mechanisms
Biliverdin and its reduced form, bilirubin, are effective scavengers of various radicals, including hydroperoxyl radicals. wikipedia.org This direct radical-scavenging activity helps to protect cells from oxidative damage. nih.gov Studies have shown that biliverdin can inhibit superoxide (B77818) anion and hydrogen peroxide production, thereby mitigating oxidative stress. nih.gov
Interactions with Reactive Oxygen and Nitrogen Species
Biliverdin dihydrochloride and its metabolic product, bilirubin, have demonstrated significant antioxidant properties by interacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS). frontiersin.org Research indicates that biliverdin can scavenge various free radicals, including peroxyl radicals and hydrogen peroxide. nih.govmedchemexpress.com This antioxidant capacity is crucial in mitigating cellular damage caused by oxidative stress, a condition implicated in numerous pathological states. nih.gov
The interaction with RNS is also a key aspect of biliverdin's protective effects. Studies have shown that biliverdin and bilirubin can react with and neutralize nitric oxide (NO) and its highly reactive derivative, peroxynitrite. nih.govfrontiersin.org This is significant because excessive production of NO and peroxynitrite can lead to nitrosative stress, which damages cellular components like proteins. frontiersin.org The ability of biliverdin to be consumed in the presence of pure NO under anaerobic conditions confirms its direct scavenging activity. nih.gov This anti-nitrosative characteristic suggests a protective role for biliverdin against the detrimental effects of uncontrolled NO production. nih.gov
The conversion of biliverdin to bilirubin by biliverdin reductase is a critical step in this antioxidant defense mechanism. researchgate.net Bilirubin is a potent antioxidant, and the cycle where bilirubin is oxidized back to biliverdin while neutralizing ROS, and then reduced back to bilirubin by biliverdin reductase, creates a powerful antioxidant amplification loop. researchgate.netpnas.org This cycle, driven by NADPH, allows for the stoichiometric protection against a vast excess of oxidants. pnas.org
Endogenous Antioxidant Pathway Induction
Beyond its direct scavenging activities, biliverdin dihydrochloride is involved in the induction of endogenous antioxidant pathways, most notably through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govfrontiersin.org
Research has shown that biliverdin can activate the Nrf2/HO-1 axis. nih.gov Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (ARE) in the promoter regions of its target genes, leading to their transcription. nih.govfrontiersin.org The induction of HO-1 is particularly significant as it is the enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide, thus contributing to a feedback loop that enhances the cellular antioxidant capacity. researchgate.netnih.gov
Studies in various cell models, including lens epithelial cells, have demonstrated that biliverdin treatment leads to the nuclear translocation of Nrf2 and subsequent upregulation of HO-1 expression. nih.gov This induction of the Nrf2/HO-1 pathway has been shown to be a crucial mechanism by which biliverdin protects cells against oxidative stress-induced apoptosis. nih.gov Furthermore, research indicates that biliverdin can modulate the Nrf2/A20/eEF1A2 axis to alleviate cerebral ischemia-reperfusion injury by inhibiting pyroptosis, a form of inflammatory cell death. nih.gov This highlights the multifaceted role of biliverdin in orchestrating the cellular antioxidant defense system.
Neuroprotective Research Implications
Biliverdin dihydrochloride has garnered significant attention for its neuroprotective potential in various research models of neurological damage. nih.gov Its ability to counteract oxidative stress, inflammation, and apoptosis underpins its therapeutic implications in conditions such as ischemic stroke. nih.govnih.gov
Amelioration of Ischemia/Reperfusion Injury in Neural Models
In preclinical studies using rat models of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke, administration of biliverdin has been shown to significantly ameliorate cerebral ischemia-reperfusion (I/R) injury. nih.govnih.gov Treatment with biliverdin led to a notable reduction in cerebral infarct volume and a decrease in neuronal apoptosis in the ischemic cortex. nih.govresearchgate.net
The neuroprotective effects of biliverdin in I/R injury are attributed to its potent anti-inflammatory properties. nih.gov Research has demonstrated that biliverdin administration downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inducible nitric oxide synthase (iNOS). nih.gov By suppressing the inflammatory cascade that is exacerbated upon reperfusion, biliverdin helps to preserve neural tissue. nih.gov Furthermore, studies suggest that biliverdin exerts its protective effects by modulating specific microRNAs, such as upregulating miR-27a-3p, which in turn targets and downregulates Rgs1, a regulator of G protein signaling, thereby inhibiting inflammation and apoptosis. nih.govresearchgate.net
Modulation of Neuronal Apoptosis and Cell Viability
Biliverdin dihydrochloride has been shown to directly influence the molecular pathways of apoptosis, or programmed cell death, in neurons. In models of cerebral I/R injury, TUNEL staining has revealed a significant reduction in the number of apoptotic cells in the brains of animals treated with biliverdin. nih.govresearchgate.net
At the cellular level, in vitro studies using hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a cellular model of I/R injury, have further elucidated the anti-apoptotic mechanisms of biliverdin. nih.gov Treatment with biliverdin was found to increase the viability of these neurons and inhibit apoptosis. nih.gov This was accompanied by a modulation of key apoptotic regulatory proteins, including the downregulation of the pro-apoptotic proteins Bax and cleaved caspase-3, and the upregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Some studies have also reported that biliverdin can induce apoptosis in certain contexts, such as in a murine model where direct injection into the subarachnoid space led to increased neuronal apoptosis. researchgate.netbmj.com
Influence on Cellular Proliferation and Apoptosis in Disease Models
Biliverdin dihydrochloride has been investigated for its effects on cellular proliferation and apoptosis in various disease models, demonstrating its potential to modulate these fundamental cellular processes.
Research on Hyperproliferative States (e.g., specific cancer cell lines, vascular smooth muscle cells)
In the context of hyperproliferative disorders, such as certain cancers and vascular diseases, biliverdin has shown inhibitory effects on cell growth. medchemexpress.comahajournals.org Research on vascular smooth muscle cells (VSMCs), whose proliferation is a key event in the development of atherosclerosis and restenosis after angioplasty, has demonstrated that biliverdin can potently block their proliferation. medchemexpress.comahajournals.orgahajournals.org In vitro studies have shown that biliverdin inhibits the progression of the VSMC cell cycle at the G1 phase. ahajournals.orgahajournals.org This is achieved through the inhibition of mitogen-activated protein kinase (MAPK) signal transduction pathways and by preventing the phosphorylation of the retinoblastoma tumor suppressor protein. ahajournals.orgahajournals.org In vivo studies in rats have confirmed these findings, showing that biliverdin treatment ameliorates neointimal hyperplasia following balloon injury. ahajournals.orgahajournals.org
In cancer research, the role of biliverdin is more complex and appears to be cell-type dependent. Some studies have indicated that biliverdin can have anti-proliferative and pro-apoptotic effects on certain cancer cell lines. For instance, in breast cancer cell lines (MCF-7 and MDA-MB-468), biliverdin treatment was found to induce apoptosis, an effect that was enhanced by the inhibition of biliverdin reductase. nih.gov This induction of apoptosis was mediated through the intrinsic pathway, involving the activation of caspase-9 and caspase-3. nih.gov However, other studies have reported anti-apoptotic effects of biliverdin in different cancer cell models, suggesting that its role in cancer cell fate is context-dependent. nih.gov
Induction or Suppression of Apoptotic Pathways
Biliverdin's role in apoptosis, or programmed cell death, is complex and appears to be highly dependent on the specific cell type and experimental conditions. Research has demonstrated that biliverdin can either promote or inhibit apoptotic pathways.
In the context of oncology, studies have shown that biliverdin can induce apoptosis in certain cancer cell lines. For instance, in MCF-7 and MDA-MB-468 breast cancer cells, biliverdin treatment led to a significant increase in the activity of caspase-3, a key executioner enzyme in apoptosis. nih.gov This suggests that biliverdin can trigger the intrinsic apoptotic pathway in these cells. nih.gov The induction of caspase-dependent apoptosis by biliverdin has also been observed in other types of malignant cells. nih.gov
Conversely, other research highlights a protective role for biliverdin against apoptosis. In renal tubular epithelial cells, pretreatment with biliverdin increased cellular resistance to apoptosis induced by the chemotherapy agent cisplatin, primarily by inhibiting oxidative stress. nih.govnih.gov Similarly, in vascular smooth muscle cells (VSMCs) from rats and mice, biliverdin did not induce apoptosis but instead suppressed cell-cycle progression. nih.gov Exogenous biliverdin has also been found to reduce apoptosis in corneal cells by inhibiting inflammatory responses. nih.gov Furthermore, in models of cerebral ischemia/reperfusion injury, biliverdin has demonstrated anti-apoptotic effects, protecting neurons from cell death. nih.gov This was evidenced by the suppression of pro-apoptotic markers like caspase-3 and Bax, and the promotion of the anti-apoptotic protein Bcl-2. nih.gov
These divergent effects underscore the multifaceted nature of biliverdin's influence on cell survival and death pathways, which may be contingent on the cellular environment and the specific pathological context.
Table 1: Effects of Biliverdin on Apoptosis in Different Cell Types
| Cell Type | Effect on Apoptosis | Key Findings |
| MCF-7 and MDA-MB-468 Breast Cancer Cells | Induction | Increased activity of caspase-3 and caspase-9, indicating activation of the intrinsic apoptotic pathway. nih.gov |
| Renal Tubular Epithelial Cells | Suppression | Protected against cisplatin-induced apoptosis by inhibiting oxidative stress. nih.govnih.gov |
| Rat and Mouse Vascular Smooth Muscle Cells (VSMCs) | No Induction | Did not persuade apoptosis but suppressed cell-cycle progression at the G0/G1 phase. nih.gov |
| Corneal Cells | Suppression | Reduced apoptosis by inhibiting inflammatory responses and the expression of inflammatory proteins. nih.gov |
| Hippocampal Neurons (in vitro) | Suppression | Remarkably suppressed OGD/R-induced cell apoptosis. nih.gov |
Cardiovascular System Research Perspectives
Biliverdin dihydrochloride and its metabolic product, bilirubin, have garnered significant attention in cardiovascular research for their potential protective effects. ontosight.ai Historically considered a mere waste product of heme catabolism, emerging evidence now suggests that these bile pigments may play a crucial role in mitigating the pathogenesis of various vascular diseases, including atherosclerosis and restenosis. ahajournals.orgtandfonline.com
The therapeutic potential of biliverdin in vascular proliferative disorders is a key area of investigation. ahajournals.orgnih.gov Studies have demonstrated that individuals with higher normal or supranormal plasma levels of bilirubin exhibit a lower incidence of diseases related to atherosclerosis. ahajournals.org This has led to the hypothesis that biliverdin and bilirubin may have salutary effects in preventing conditions like intimal hyperplasia following vascular injury. ahajournals.org The antioxidant properties of these compounds are thought to be a primary mechanism for their protective actions, as oxidative stress is a known trigger for vascular proliferative responses. ahajournals.orgpnas.org Research continues to explore the complex signaling pathways through which biliverdin and bilirubin exert their effects on the cardiovascular system.
Vascular Smooth Muscle Cell Proliferation Modulation
A critical aspect of biliverdin's cardiovascular relevance lies in its ability to modulate the proliferation of vascular smooth muscle cells (VSMCs). The accumulation of VSMCs within the intima is a hallmark of primary atheromatous plaque formation and restenosis following procedures like angioplasty. ahajournals.org
In vitro studies have consistently shown that both biliverdin and bilirubin inhibit the proliferation of VSMCs. ahajournals.orgnih.gov This inhibitory effect is not due to the induction of apoptosis but rather to an arrest of the cell cycle at the G1 phase. ahajournals.orgahajournals.org The mechanism underlying this cell cycle arrest involves the inhibition of the mitogen-activated protein kinase (MAPK) signal transduction pathways. ahajournals.orgahajournals.org Specifically, biliverdin and bilirubin have been found to inhibit the phosphorylation of the retinoblastoma tumor suppressor protein (Rb), a key regulator of the G1/S phase transition. ahajournals.orgnih.gov By preventing Rb phosphorylation, these bile pigments effectively halt the progression of VSMCs into the synthesis (S) phase of the cell cycle, thereby curbing their proliferation. ahajournals.org
Further mechanistic studies have pinpointed the p38 MAPK pathway as being crucial for the growth-suppressive functions of bilirubin in VSMCs. ahajournals.orgahajournals.org The effects of bilirubin on VSMC growth inhibition can be mimicked by specific inhibitors of p38α/β, reinforcing the importance of this signaling pathway. ahajournals.orgahajournals.org
Table 2: Research Findings on Biliverdin's Modulation of Vascular Smooth Muscle Cell Proliferation
| Research Area | Key Findings | Implication |
| In Vivo Model (Balloon Injury in Rats) | Treatment with biliverdin resulted in less neointima formation compared to controls. ahajournals.orgnih.gov | Suggests a potential therapeutic role for biliverdin in preventing restenosis after vascular procedures. ahajournals.org |
| In Vitro Model (Cultured VSMCs) | Biliverdin and bilirubin inhibited serum-driven VSMC proliferation. ahajournals.orgnih.gov | Confirms the direct anti-proliferative effect on the primary cell type involved in intimal hyperplasia. ahajournals.org |
| Cell Cycle Analysis | Arrested the cell cycle at the G1 phase. ahajournals.orgahajournals.org | Elucidates the mechanism of growth inhibition, which is cytostatic rather than cytotoxic. ahajournals.org |
| Signal Transduction Pathway | Inhibited the mitogen-activated protein kinase (MAPK) signal transduction pathways, specifically p38 MAPK, and prevented the phosphorylation of the retinoblastoma tumor suppressor protein (Rb). ahajournals.orgnih.govahajournals.org | Provides a molecular basis for the observed cell cycle arrest and anti-proliferative effects. ahajournals.org |
Role in Vasospasm Research
The role of biliverdin in the context of vasospasm, particularly cerebral vasospasm following subarachnoid hemorrhage (SAH), is an area of active and complex investigation. bmj.com Research has yielded findings that suggest both a direct and indirect involvement of biliverdin in the constriction of blood vessels.
One line of research indicates that biliverdin itself can induce vasospasm. In a murine model, the direct injection of biliverdin hydrochloride led to a significant reduction in the lumen diameter of the middle cerebral artery (MCA) and anterior cerebral artery (ACA), demonstrating its potential to cause cerebral vasospasm. bmj.comresearchgate.net This study also observed increased microthrombosis and neuronal apoptosis following biliverdin injection. bmj.comresearchgate.netnih.gov
Conversely, other research focuses on the byproducts of heme and bilirubin metabolism as the primary culprits in vasospasm. Following an SAH, the breakdown of hemoglobin in the subarachnoid space releases heme, which is then metabolized to biliverdin and subsequently bilirubin. nih.gov It has been proposed that free radicals produced in the blood clot can act on bilirubin and biliverdin to create bilirubin oxidized products (BOXes). nih.gov These BOXes are believed to be potent vasoconstrictors that act on vascular smooth muscle cells to produce chronic vasoconstriction and vasospasm. nih.gov This is supported by the identification of molecules consistent with BOXes in the cerebrospinal fluid of patients with vasospasm after SAH. nih.gov
Furthermore, the enzyme responsible for converting biliverdin to bilirubin, biliverdin reductase-A (BVR-A), and its oxidative modifications are also implicated as potential modulators of SAH pathology and vasospasm development. bmj.comnih.gov This suggests that the balance of heme catabolism and the subsequent fate of biliverdin are critical in determining the vascular response after a hemorrhage.
Advanced Methodologies for Biliverdin Dihydrochloride Research
Analytical Techniques for Quantitative and Qualitative Assessment in Biological Matrices
The accurate measurement of biliverdin (B22007) dihydrochloride (B599025) in biological matrices is fundamental to understanding its metabolism and function. A variety of analytical techniques are employed for this purpose, each offering distinct advantages in sensitivity, specificity, and application.
Spectrophotometric and Spectroscopic Approaches
Spectrophotometric and spectroscopic methods are widely used for the detection and characterization of biliverdin. These techniques are based on the interaction of the molecule with electromagnetic radiation.
UV-Visible (UV-Vis) Spectroscopy is a common method that measures the absorbance of light by biliverdin across the ultraviolet and visible spectrum. creative-proteomics.com Biliverdin exhibits two main absorbance bands, one in the near-UV region (around 350-400 nm) and another in the far-red region (around 600-700 nm). nih.gov The absorbance at the far-red peak, often around 675 nm, is frequently used for its quantification. researchgate.net The specific spectral properties can be influenced by the molecular conformation and the local environment, such as binding to proteins. For instance, the Y142A variant of the Sandercyanin protein complexed with biliverdin shows a shift in the absorption peak from 630 nm to 660 nm, with the appearance of a far-red band at 720 nm. rsc.org
Raman Spectroscopy , including its enhanced variations like surface-enhanced Raman scattering (SERS), provides detailed structural information about biliverdin. This technique identifies characteristic vibrational modes of the molecule, offering a molecular fingerprint. tandfonline.com Studies have identified specific Raman peaks for biliverdin, which can be used for its identification in various samples, including avian eggshells. biologists.com For example, resonance Raman spectra of biliverdin dimethyl ester have been used to assign its specific isomeric configurations. nih.gov The structural conformation of biliverdin has been shown to be largely consistent between dry and solution states when analyzed by SERS. tandfonline.comresearchgate.net
| Analytical Technique | Principle | Key Findings for Biliverdin Analysis |
| UV-Visible Spectroscopy | Measures light absorbance at different wavelengths. | Biliverdin has characteristic absorbance peaks around 350-400 nm and 600-700 nm. creative-proteomics.comnih.gov The peak around 675 nm is often used for quantification. researchgate.net |
| Raman Spectroscopy | Analyzes inelastic scattering of monochromatic light to identify molecular vibrations. | Provides a structural fingerprint of biliverdin, allowing for its identification and conformational analysis. tandfonline.combiologists.com |
| Surface-Enhanced Raman Scattering (SERS) | Enhances Raman signals of molecules adsorbed on rough metal surfaces. | Allows for the analysis of biliverdin's molecular orientation and conformation in different media. tandfonline.comresearchgate.net |
Chromatography-Mass Spectrometry (LC-MS-MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of biliverdin in complex biological samples. physiology.org This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
LC-MS/MS has been successfully employed to measure biliverdin in various biological matrices, including kidney lysates, plasma, and tissue homogenates. physiology.orgnih.gov A developed LC-MS/MS method for heme oxygenase activity quantifies biliverdin by monitoring the mass-to-charge ratio (m/z) transition of 583 to 297 for biliverdin and 587 to 299 for its deuterated internal standard, biliverdin-d4. physiology.orgphysiology.org This technique is sensitive enough to detect subtle changes in biliverdin levels, making it a valuable tool for studying heme metabolism. physiology.org Furthermore, quantitative LC-MS/MS assays have been developed to separate and quantify different isomers of biliverdin, such as biliverdin IXα, IXβ, and IXδ, in bacterial cultures and infected lung tissue. nih.gov
| Application | Biological Matrix | Key Parameters | Findings |
| Heme Oxygenase Activity Assay | Mouse kidney lysates | m/z transitions: 583 → 297 (Biliverdin), 587 → 299 (Biliverdin-d4) physiology.orgphysiology.org | A highly sensitive and specific method for determining HO activity by quantifying biliverdin production. physiology.org |
| Isomer Analysis in Bacterial Infection | Pseudomonas aeruginosa supernatant, bacterial pellet, infected mouse lung tissue | Separation and quantification of BVIXα, BVIXβ, and BVIXδ isomers. nih.gov | Enables the study of isomer distribution to understand virulence mechanisms. nih.gov |
| Plaque Analysis | Mouse unstable and stable plaques | Commercial standard for biliverdin detection. sigmaaldrich.com | Used to compare biliverdin concentrations in different types of atherosclerotic plaques. ahajournals.org |
Fluorescence-Based Detection Systems
Fluorescence-based methods offer high sensitivity for the detection of biliverdin and its related metabolic processes. These systems often rely on proteins that either bind to biliverdin and become fluorescent or whose fluorescence is modulated by biliverdin or its metabolites.
A class of near-infrared fluorescent proteins (NIR FPs) has been developed based on phytochromes and phycobiliproteins that utilize biliverdin as a chromophore. portlandpress.comnih.gov The small Ultra-Red Fluorescent Protein (smURFP), for example, covalently binds to biliverdin, resulting in a bright, photostable fluorescent complex. portlandpress.comnih.gov The fluorescence of these proteins is dependent on the availability of biliverdin, which can be a limiting factor in some applications. portlandpress.comresearchgate.net
A novel fluorescence-based assay for measuring biliverdin reductase (BVR) activity utilizes the eel protein UnaG, which only becomes fluorescent upon binding to bilirubin (B190676), the product of BVR activity. nih.gov This method provides a sensitive way to monitor BVR activity and intracellular bilirubin content in cell lysates and cultured cells. nih.gov While this method detects bilirubin, it is a direct reflection of the enzymatic conversion of biliverdin.
| Detection System | Principle | Application in Biliverdin Research |
| Near-Infrared Fluorescent Proteins (NIR FPs) | Proteins (e.g., smURFP) that bind to biliverdin as a chromophore to become fluorescent. portlandpress.comnih.gov | In vivo and in vitro imaging, biosensor development. portlandpress.comnih.gov |
| UnaG-based Assay | The eel protein UnaG fluoresces upon binding to bilirubin, the product of biliverdin reductase. nih.gov | Sensitive measurement of biliverdin reductase activity and intracellular bilirubin levels. nih.gov |
In Vitro Cellular and Tissue Model Systems
In vitro models, including primary cell cultures, immortalized cell lines, and organ-specific tissue preparations, are indispensable for elucidating the cellular and molecular mechanisms of biliverdin dihydrochloride's action.
Primary Cell Cultures and Immortalized Cell Lines (e.g., RAW 264.7 macrophages, hippocampal neurons, HUVECs)
The use of specific cell types allows for the detailed investigation of biliverdin's effects in a controlled environment.
RAW 264.7 Macrophages: This murine macrophage cell line is frequently used to study the anti-inflammatory properties of biliverdin. Studies have shown that biliverdin can inhibit the production of pro-inflammatory cytokines like IL-6 in LPS-stimulated RAW 264.7 cells. physiology.org It has also been demonstrated that biliverdin administration leads to the nuclear accumulation of biliverdin reductase (BVR) in these cells, which in turn inhibits the expression of Toll-like receptor 4 (TLR4). pnas.org Furthermore, research has shown that biliverdin inhibits the expression of the complement C5a receptor 1 (C5aR1) in RAW 264.7 macrophages. aai.orgnih.gov
Hippocampal Neurons: Primary cultures of hippocampal neurons are utilized to explore the neuroprotective effects of biliverdin. Research has demonstrated that biliverdin protects these neurons against oxidative stress-induced injury. pnas.org In models of oxygen-glucose deprivation/reoxygenation (OGD/R), biliverdin has been shown to suppress inflammation and apoptosis in hippocampal neurons. researchgate.netnih.govnih.gov
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a common model for studying the effects of biliverdin on the endothelium. Silencing the biliverdin reductase (BVR) gene in HUVECs leads to increased intracellular oxidative stress. frontiersin.org Studies have also shown that the protective effects of heme oxygenase-1 (HO-1) induction in endothelial cells are dependent on the conversion of biliverdin to bilirubin by BVR. nih.gov Biliverdin treatment of HUVECs has been shown to be protective in the context of inflammation. researchgate.net
| Cell Line/Culture | Model For | Key Findings with Biliverdin |
| RAW 264.7 Macrophages | Inflammation | Inhibits pro-inflammatory cytokine production (e.g., IL-6) and TLR4 expression. physiology.orgpnas.org Modulates complement receptor expression. aai.orgnih.gov |
| Hippocampal Neurons | Neuroprotection | Protects against oxidative stress and suppresses inflammation and apoptosis in ischemia-reperfusion models. pnas.orgresearchgate.netnih.govnih.gov |
| HUVECs | Endothelial Function | The BVR-mediated conversion of biliverdin to bilirubin is crucial for protection against oxidative stress. frontiersin.orgnih.gov |
Organ-Specific Tissue Preparations (e.g., arterial rings, retinal preparations)
Organ-specific tissue preparations provide a more complex, multicellular environment to study the physiological effects of biliverdin dihydrochloride.
Arterial Rings: Ex vivo studies using arterial rings have been employed to investigate the vascular effects of biliverdin and its metabolic pathway. Research has examined the role of the biliverdin reductase/ERK1/2 axis in attenuating oxidative stress in rat arterial rings under conditions of hypoxia-reoxygenation injury. nih.gov These studies help to understand how biliverdin contributes to vascular protection.
Retinal Preparations: The role of biliverdin in retinal physiology and pathology is investigated using retinal preparations. Biliverdin has been shown to be an endogenous ligand for the nuclear receptor NR2E3, which is essential for proper photoreceptor development in zebrafish. nih.gov Additionally, biliverdin has been used to examine its impact on infrared fluorescent proteins (iRFPs) in retinal preparations, highlighting its utility in advanced imaging techniques for ophthalmologic research. sigmaaldrich.comsigmaaldrich.com Studies have also investigated the cytoprotective effects of biliverdin against oxidative stress in retinal pigmented epithelial cells. usda.gov
| Tissue Preparation | Research Focus | Key Findings with Biliverdin |
| Arterial Rings | Vascular Physiology | Investigation of the role of the biliverdin reductase/ERK1/2 axis in modulating oxidative stress and vascular responses. nih.gov |
| Retinal Preparations | Retinal Development and Protection | Acts as a ligand for NR2E3, regulating photoreceptor development. nih.gov Used in conjunction with iRFPs for retinal imaging. sigmaaldrich.comsigmaaldrich.com Protects retinal cells from oxidative stress. usda.gov |
In Vivo Animal Models for Functional Evaluation
The functional properties of biliverdin and its derivatives are extensively studied using various in vivo animal models. These models are crucial for understanding the physiological and pathophysiological roles of biliverdin in a complex biological system. Rodent ischemia-reperfusion models and avian studies are particularly prominent in this area of research.
Rodent Ischemia-Reperfusion (I/R) Models Rodent models of ischemia-reperfusion (I/R) injury are fundamental for evaluating the cytoprotective effects of biliverdin. I/R injury occurs when blood supply is restored to tissue after a period of ischemia, leading to a surge in oxidative stress and inflammation. Studies have demonstrated that the administration of biliverdin can significantly mitigate this damage across various organs. core.ac.ukmednexus.org
In models of liver I/R, biliverdin has been shown to suppress injury, highlighting its potential as a therapeutic agent. core.ac.uk Similarly, in isolated rat lungs subjected to I/R, biliverdin hydrochloride treatment ameliorated pulmonary dysfunction by improving tidal volume and lung compliance. mednexus.org The protective mechanisms in these lung models were attributed to biliverdin's antioxidative, anti-inflammatory, and anti-apoptotic effects. mednexus.org Specifically, it was observed to downregulate inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-α. mednexus.org
Cerebral I/R models, often established using middle cerebral artery occlusion/reperfusion (MCAO/R) in rats, have also been instrumental. In these studies, biliverdin reduced cerebral infarct volume and suppressed apoptosis in hippocampal neurons. researchgate.net Research indicates that these neuroprotective effects are linked to the downregulation of pro-inflammatory factors and enzymes such as inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Furthermore, biliverdin administration has been associated with the modulation of specific microRNAs, such as the upregulation of miR-27a-3p, which in turn affects downstream gene targets. researchgate.net Studies using mouse models of cardiac I/R have further corroborated the protective role of the biliverdin-bilirubin pathway, showing reduced myocardial infarct size and suppression of reactive oxygen species. ahajournals.org
Avian Studies Avian models provide a unique system for biliverdin research, primarily because biliverdin is the final product of heme degradation in birds, as they lack significant biliverdin reductase activity. researchgate.net This makes birds ideal for studying the direct physiological roles of biliverdin. Much of the research focuses on eggshell pigmentation, where biliverdin is responsible for blue-green coloration. researchgate.netnih.gov
Studies in chickens and canaries have aimed to determine the synthesis site of eggshell biliverdin. nih.govuchicago.edu By comparing chickens that lay blue-shelled eggs with those that lay brown-shelled eggs, researchers found significantly higher concentrations of biliverdin in the shell gland of the blue-shelled egg layers, while levels in the blood, bile, and excreta were not significantly different. nih.gov This suggests that biliverdin is likely synthesized de novo within the shell gland itself rather than being transported from the blood. nih.govuchicago.edu Methodologies such as HPLC and ultraviolet spectrophotometry are employed to quantify biliverdin concentrations in various tissues like the liver, spleen, and shell gland. researchgate.netnih.gov These studies are critical for understanding the potential signaling functions of biliverdin, as eggshell color may indicate the female's health and antioxidant capacity. researchgate.netnih.gov
Table 1: Research Findings from In Vivo Animal Models
| Model System | Animal Model | Key Research Findings | Reference |
|---|---|---|---|
| Lung Ischemia-Reperfusion | Sprague-Dawley Rat | Biliverdin protected against lung injury by exerting antioxidative, anti-inflammatory, and anti-apoptotic effects. Improved tidal volume and lung compliance were observed. | mednexus.org |
| Cerebral Ischemia-Reperfusion | Rat (MCAO/R model) | Biliverdin reduced cerebral infarct volume, suppressed apoptosis, and downregulated pro-inflammatory factors (TNF-α, IL-6). The effects were partly mediated by regulating the miR-27a-3p/Rgs1 axis. | researchgate.netnih.gov |
| Eggshell Pigmentation | Chicken (Gallus gallus domesticus) | The shell gland, not the blood, was identified as the likely biosynthesis site for eggshell biliverdin. Biliverdin concentration was significantly higher in the shell glands of blue-shelled egg layers. | nih.gov |
| Eggshell Pigment Origin | Canary (Serinus canaria) | No significant association was found between female feces biliverdin concentration and eggshell blue-green pigmentation, supporting the hypothesis of de novo synthesis in the shell gland. | uchicago.edu |
| Cardiac Ischemia-Reperfusion | Mouse | Nanoparticles of bilirubin (the reduction product of biliverdin) protected against cardiac I/R injury by reducing infarct size, suppressing reactive oxygen species, and inhibiting apoptosis. | ahajournals.org |
Computational and Bioinformatic Approaches in Biliverdin Research
Computational and bioinformatic tools have become indispensable for dissecting the molecular mechanisms underlying biliverdin's functions. These approaches allow for detailed investigations into its interactions with proteins and its influence on genetic pathways, providing insights that are often difficult to obtain through experimental methods alone.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as biliverdin) when bound to a second (a receptor, typically a protein). physchemres.org This method is crucial for understanding the structural basis of biliverdin's interaction with its enzymatic targets and other proteins.
One of the primary targets for these simulations is human biliverdin-IXα reductase (hBVR-A), the enzyme that converts biliverdin to bilirubin. nih.govnih.gov Researchers have used techniques like induced fit docking (IFD) followed by molecular dynamics (MD) simulations to study the binding modes of biliverdin-IXα and its analogues to hBVR-A. nih.gov These simulations help to predict binding free energies, which correlate well with experimentally determined binding affinities, thereby validating the proposed binding models. nih.govnih.gov Such studies are essential for structure-based drug design, aiming to develop inhibitors or modulators of hBVR-A activity. nih.gov
Beyond its primary enzyme, molecular docking has been used to explore other potential protein interactions. For instance, in the rational design of de novo proteins, the Rosetta software suite was used to model and engineer a protein scaffold capable of binding biliverdin. acs.org This involves stepwise placement of amino acid residues to create a stable hydrophobic binding pocket for the biliverdin cofactor. acs.org In another application, large-scale virtual screening of approved drugs against SARS-CoV-2 protein targets identified biliverdin as a potential interacting molecule, demonstrating the power of docking in drug repurposing efforts. physchemres.org
Table 2: Summary of Molecular Docking Studies Involving Biliverdin
| Target Protein | Research Goal | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| Human Biliverdin-IXα Reductase (hBVR-A) | To elucidate substrate binding modes and catalytic mechanism. | Induced Fit Docking (IFD), Molecular Dynamics (MD), MM-PBSA | Predicted binding modes and free energies for biliverdin and its analogues matched experimental data. Proposed a catalytic mechanism involving protonation followed by hydride transfer. | nih.govnih.gov |
| De Novo Tetrahelical Bundles | To rationally design and construct a compact biliverdin-binding protein. | Rosetta energy minimization modeling | Successfully designed a protein that binds biliverdin covalently, informed by computational modeling of the binding pocket. | acs.org |
| SARS-CoV-2 Proteins (e.g., Spike) | Virtual screening of approved drugs for potential inhibitors. | Molecular Docking (using AutoDock) | Biliverdin was identified among a list of approved drugs as having potential binding affinity to viral protein targets, suggesting it for further study. | physchemres.org |
| Heme Oxygenase (from C. diphtheriae) | To identify potential inhibitors through virtual screening. | Molecular Docking Simulation | Used to screen a ligand library to find molecules that could inhibit the enzyme that produces biliverdin in a pathogenic bacterium. | ijrte.org |
Bioinformatic analysis of large-scale genomic and transcriptomic data provides a systems-level view of the biological processes influenced by biliverdin. This involves using databases and software tools to identify differentially expressed genes and enriched signaling pathways in response to biliverdin or in conditions where its metabolic pathway is significant.
In the context of disease, bioinformatics has been used to identify hub genes and molecular pathways. For example, in studies of sepsis-induced myopathy, bioinformatic analysis of gene expression datasets (from sources like the Gene Expression Omnibus) identified heme oxygenase 1 (HMOX1), the gene encoding the enzyme that produces biliverdin, as a key hub gene. semanticscholar.org Pathway enrichment analysis using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) showed that genes regulated in this condition were involved in pathways such as mineral absorption and the interleukin-17 signaling pathway. semanticscholar.org
Research into the effects of biliverdin on cerebral ischemia has utilized RT-qPCR data to show that biliverdin treatment downregulates the mRNA expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Further bioinformatic analysis can connect these gene expression changes to broader signaling networks. For instance, biliverdin reductase (BVR), the enzyme metabolizing biliverdin, has been identified as a scaffold protein that interacts with and regulates major signaling pathways, including the MAPK and PI3K/Akt pathways, which are central to cell growth, differentiation, and survival. frontiersin.org These pathways are often dysregulated in cancer, and bioinformatic analyses of transcriptomic data from cancer cell lines confirm that BVR and its associated pathways are frequently altered. frontiersin.orgnih.gov
Table 3: Bioinformatic Analyses of Biliverdin-Related Gene Targets and Pathways
| Biological Context | Key Gene/Pathway Identified | Bioinformatic Approach | Implied Function/Finding | Reference |
|---|---|---|---|---|
| Sepsis-Induced Myopathy | HMOX1 (Heme Oxygenase 1) | Analysis of GEO datasets, PPI network construction, MCODE analysis | HMOX1, which produces biliverdin, was identified as a protective hub gene in the pathogenesis of sepsis. | semanticscholar.org |
| Cancer (General) | MAPK and PI3K/Akt Pathways | Pathway analysis, literature-based network construction | Biliverdin Reductase (BVR) acts as a scaffold and kinase, regulating key cell survival and proliferation pathways often hijacked in cancer. | frontiersin.org |
| Cerebral Ischemia-Reperfusion | TNF-α, IL-6, iNOS, HO-1 | Reverse Transcription-Quantitative PCR (RT-qPCR) | Biliverdin administration significantly downregulated the mRNA expression of pro-inflammatory genes in the ischemic brain. | nih.gov |
| Breast Cancer | Biliverdin Reductase B (BLVRB) | Transcriptomic data analysis (NCI-60), metabolic enrichment analysis (MetaboAnalyst) | Identified BLVRB as a critical regulator of redox homeostasis and a potential therapeutic target, distinct from the HMOX1/BLVRA axis. | nih.gov |
| Hepatocellular Carcinoma | ECM-receptor interaction, Metabolic pathways | KEGG and GO pathway enrichment analysis of DEGs | Down-regulated genes in HCC were enriched in mineral absorption and metabolic pathways, highlighting systemic metabolic disruption. | frontiersin.org |
Future Research Trajectories and Unanswered Questions
Elucidating Novel Signaling Pathways and Interactors
A burgeoning area of investigation is the identification and characterization of novel signaling pathways and molecular interactors of biliverdin (B22007) and its reductase, biliverdin reductase (BVR). BVR is not merely an enzyme that converts biliverdin to bilirubin (B190676); it also possesses kinase and transcription factor activities, implicating it in a wide range of cellular signaling cascades. physiology.orgscispace.comfrontiersin.orgnih.gov
Future research will likely focus on:
Mapping the BVR Interactome: Identifying the full spectrum of proteins that interact with BVR is crucial to understanding its pleiotropic effects. Techniques such as co-immunoprecipitation followed by mass spectrometry can reveal novel binding partners. BVR is known to interact with components of the insulin (B600854) receptor kinase (IRK) and MAPK pathways. physiology.orgscispace.com It also associates with protein kinase C (PKC) isoforms, influencing cell proliferation and inflammation. mdpi.com
Investigating Downstream Signaling: Once new interactors are identified, the functional consequences of these interactions need to be explored. This includes examining how BVR and biliverdin modulate various signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and metabolism. scispace.commdpi.com For instance, BVR can activate the p85 subunit of PI3K, leading to Akt activation and enhanced cytoprotection. mdpi.com
Nuclear Translocation and Transcriptional Regulation: BVR can translocate to the nucleus and act as a transcription factor, regulating the expression of genes like heme oxygenase-1 (HO-1). physiology.orgnih.gov Further studies are needed to identify other genes regulated by BVR and the mechanisms governing its nuclear import. physiology.org The interaction between BVR and transcription factors like ATF-2/CREB highlights its role in the cellular stress response. physiology.org
Investigating Biliverdin's Roles Independent of Bilirubin Conversion
While the antioxidant properties of the biliverdin-bilirubin cycle are well-established, there is growing evidence that biliverdin possesses biological activities that are independent of its conversion to bilirubin. biorxiv.orgnih.gov This is a critical area of future research, as it could reveal novel therapeutic applications for biliverdin itself.
Key research questions include:
Direct Antioxidant and Anti-inflammatory Effects: Although bilirubin is a more potent antioxidant, biliverdin also exhibits antioxidant and anti-inflammatory properties. medchemexpress.comwikipedia.org It can scavenge hydroperoxyl radicals and inhibit the effects of various mutagens. wikipedia.org Further in vivo studies are needed to determine the physiological relevance of these direct effects, particularly in non-mammalian vertebrates where biliverdin is the final product of heme degradation. nih.govresearchgate.netresearchgate.net
Modulation of Enzyme Activity: Biliverdin has been shown to inhibit the activity of enzymes like HIV-1 protease and protein kinase C (PKC). physiology.orgwikipedia.org The inhibition of PKC by biliverdin can be as high as 95% at certain concentrations. physiology.org The molecular mechanisms underlying these inhibitory effects and their physiological consequences warrant further investigation.
Signaling in Lower Vertebrates: In many non-mammalian animals, biliverdin accumulates in tissues and is responsible for coloration, such as in the bones of garfish and the eggshells of certain birds. wikipedia.orgusu.edu The functional significance of this accumulation is still debated, with hypotheses ranging from predator deterrence to innate immunity. usu.edu Research in these organisms provides a unique opportunity to study the roles of biliverdin in the absence of significant bilirubin production. nih.govlsu.edu
Exploring Biliverdin's Mechanisms in Underexplored Biological Contexts
The roles of biliverdin and BVR have been primarily studied in the context of oxidative stress and metabolism in mammals. However, their functions in other biological systems and contexts are largely unexplored.
Future research should expand to:
Plant Biology: Plants produce biliverdin IXα, which serves as a precursor for the synthesis of phytochromes, sensory photoreceptors that regulate growth and development. physiology.orgusu.edu Recent studies have also shown that plants can non-enzymatically produce bilirubin, which may play a role in maintaining chloroplast redox status. nih.govoup.com Exogenous application of biliverdin can stimulate root growth in rice, suggesting a role in plant development. usu.edutandfonline.com The signaling pathways and molecular players involved in these processes are still being uncovered. nih.gov
Non-mammalian Vertebrates: The high concentrations of biliverdin in some reptiles and amphibians, leading to green blood and tissues, present a fascinating area of study. wikipedia.orgpnas.org Research has shown that in some frogs, biliverdin binds to a serpin-family protein, which may contribute to camouflage. pnas.org The potential protective role of biliverdin against pathogens like Plasmodium in these animals also requires further investigation. wikipedia.org
Microorganisms: The biosynthesis of phycobiliproteins, which are photosynthetic pigments in cyanobacteria and red algae, involves biliverdin as an intermediate. bohrium.com Understanding the regulation of this pathway could have implications for biotechnology and the production of natural pigments.
Development of Research Tools and Probes
Advancements in our understanding of biliverdin's functions are intrinsically linked to the development of better tools for its detection and quantification.
Priorities for future tool development include:
Fluorescent Probes: The development of bright and specific fluorescent probes for biliverdin is essential for real-time imaging in living cells and organisms. portlandpress.comnih.gov Existing probes, such as those based on infrared fluorescent proteins (iRFPs) like smURFP, have shown promise. portlandpress.comnih.govresearchgate.netresearchgate.net These proteins bind to biliverdin and become fluorescent, allowing for sensitive detection. portlandpress.comnih.gov Further engineering of these proteins could improve their brightness and affinity for biliverdin. portlandpress.com
Genetically Encoded Biosensors: Creating genetically encoded biosensors for biliverdin would enable the monitoring of its spatiotemporal dynamics within cells. These sensors could be based on Förster resonance energy transfer (FRET) or on biliverdin-binding proteins that undergo a conformational change upon binding. imperial.tech
High-Throughput Assays: Simple, fast, and inexpensive high-throughput assays for biliverdin are needed for diagnostic and research purposes. researchgate.net Current methods often rely on chromatography, which can be time-consuming. researchgate.net New assays based on fluorescent proteins or nanoclusters are being developed to address this need. researchgate.netresearchgate.net
Probes for Heme Oxygenase Activity: Since biliverdin is a direct product of heme oxygenase (HO) activity, probes that measure HO activity can provide an indirect measure of biliverdin production. imperial.techacs.org Novel FRET-based probes and probes that function independently of NADPH and BVR are being designed for more accurate and sensitive detection of HO-1 activity. imperial.techacs.org
By pursuing these research trajectories, the scientific community will undoubtedly uncover new and exciting facets of biliverdin dihydrochloride's biological significance, paving the way for innovative therapeutic strategies and a deeper understanding of fundamental life processes.
Q & A
Q. How should researchers address ethical considerations in animal studies involving biliverdin dihydrochloride?
- Methodological Answer : Obtain IACUC approval for dosing regimens and humane endpoints (e.g., weight loss >20%). Justify sample sizes using power analysis and include sham-injected controls to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
